molecular formula C20H22O4 B14218272 Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate CAS No. 721968-50-9

Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate

Cat. No.: B14218272
CAS No.: 721968-50-9
M. Wt: 326.4 g/mol
InChI Key: MAUDEXPZMPKLPY-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-2-enoate backbone, which is further substituted with a benzyloxy and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate can be achieved through various synthetic routes. One common method involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction typically employs a palladium catalyst, a base, and a solvent such as ethanol under microwave irradiation to achieve high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the selection of appropriate catalysts and reagents is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyloxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may act as a substrate that undergoes transformation through the action of a catalyst. The presence of functional groups such as the ester, benzyloxy, and methoxy groups influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of the benzyloxy and methoxy groups on the phenyl ring, along with the but-2-enoate backbone, makes it a versatile compound in various chemical transformations.

Properties

CAS No.

721968-50-9

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 3-(3-methoxy-4-phenylmethoxyphenyl)but-2-enoate

InChI

InChI=1S/C20H22O4/c1-4-23-20(21)12-15(2)17-10-11-18(19(13-17)22-3)24-14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3

InChI Key

MAUDEXPZMPKLPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Origin of Product

United States

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